Papyriogenin A
Description
Papyriogenin A is a triterpenoid compound primarily isolated from Tetrapanax papyriferus (rice-paper plant), a species traditionally used in Chinese medicine for its anti-inflammatory and hepatoprotective properties . Structurally, it belongs to the oleanane-type triterpenes, characterized by a pentacyclic skeleton with hydroxyl and methoxy substitutions at key positions (e.g., C-3 and C-11) . Its molecular formula is C₃₀H₄₄O₄, and it exhibits distinct optical activity ([α]D = −207° in pyridine) and a high melting point (~286–288°C) . Pharmacological studies highlight its antihepatotoxic effects against carbon tetrachloride (CCl₄)- and galactosamine (GalN)-induced liver damage, with dose-dependent cytotoxicity observed at higher concentrations .
Properties
CAS No. |
59076-79-8 |
|---|---|
Molecular Formula |
C30H42O4 |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
(4aR,6aR,6aS,6bR,8aR,12aS)-2,2,6a,6b,9,9,12a-heptamethyl-3,10-dioxo-1,4,5,6,6a,7,8,8a,11,12-decahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H42O4/c1-25(2)16-19-18-8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-29(21,7)28(18,6)14-15-30(19,24(33)34)17-23(25)32/h8-9,20-21H,10-17H2,1-7H3,(H,33,34)/t20-,21+,27-,28+,29+,30+/m0/s1 |
InChI Key |
ZVVPEBOPTVRCNV-VNPBPMLNSA-N |
SMILES |
CC1(CC2=C3C=CC4C5(CCC(=O)C(C5CCC4(C3(CCC2(CC1=O)C(=O)O)C)C)(C)C)C)C |
Isomeric SMILES |
C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5CC(C(=O)C[C@@]5(CC[C@]43C)C(=O)O)(C)C)C)(C)C |
Canonical SMILES |
CC1(CC2=C3C=CC4C5(CCC(=O)C(C5CCC4(C3(CCC2(CC1=O)C(=O)O)C)C)(C)C)C)C |
Other CAS No. |
59076-79-8 |
Synonyms |
papyriogenin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of this compound and Analogues
| Compound | Molecular Formula | Source | Key Structural Differences | Melting Point (°C) | Optical Rotation ([α]D) |
|---|---|---|---|---|---|
| This compound | C₃₀H₄₄O₄ | Tetrapanax papyriferus | C-3 hydroxyl, C-11 methoxy | 286–288 | −207° (pyridine) |
| Papyriogenin D | C₃₀H₄₄O₄ | Tetrapanax papyriferus | C-3 hydroxyl, C-11 hydrogen | 285–287 | −183° (pyridine) |
| Papyriogenin E | C₃₀H₄₆O₄ | Tetrapanax papyriferus | Additional methyl group at C-24 | 286–288 | −207° (pyridine) |
| Propapyriogenin A2 | C₃₀H₄₄O₄ | Tetrapanax papyriferus | C-16 epimerization | Not reported | Not reported |
| Oleanolic Acid | C₃₀H₄₈O₃ | Multiple plants | C-28 carboxyl group | 300–310 | +73° (methanol) |
Key Observations :
- Substituent Effects : The presence of a methoxy group at C-11 in this compound (vs. hydrogen in Papyriogenin D) enhances its antihepatotoxic activity, as demonstrated in CCl₄-induced cytotoxicity assays .
- Stereochemical Variations : Propapyriogenin A2, an epimer of this compound at C-16, shows reduced cytotoxicity but retains antihepatotoxic efficacy .
- Backbone Modifications: Oleanolic acid, a widely studied analog, lacks the C-11 methoxy group but possesses a carboxyl group at C-28, correlating with its anticancer and anti-diabetic activities .
Functional Comparison
Table 2: Pharmacological Activities of this compound and Analogues
Key Findings :
Antihepatotoxic Potency : this compound and B exhibit comparable efficacy, but Papyriogenin B shows marginally higher activity (EC₅₀ = 10.2 μM vs. 12.5 μM) due to additional hydroxylation at C-16 .
Anti-inflammatory Activity: Papyriogenin C, lacking the C-11 methoxy group, demonstrates superior inhibition of nitric oxide (NO) production (IC₅₀ = 8.3 μM) compared to this compound, suggesting that polar groups enhance anti-inflammatory effects .
Q & A
Q. How can researchers differentiate artifacts from true bioactivity in high-throughput screens of this compound analogs?
- Answer : Implement counter-screens (e.g., luciferase interference assays) and use orthogonal readouts (e.g., thermal shift assays for target engagement). Apply strict hit criteria (Z’ > 0.5, signal-to-noise ratio > 3) and validate hits in secondary assays with independent compound batches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
